Methylcysteine Methylcysteine S-methylcysteine is a cysteine derivative that is L-cysteine in which the hydrogen attached to the sulfur is replaced by a methyl group. It has a role as a human urinary metabolite and a plant metabolite. It is a tautomer of a S-methylcysteine zwitterion.
S-Methyl-L-cysteine is a natural product found in Brassica oleracea, Allium sativum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 19651-44-6
VCID: VC20751173
InChI: InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
SMILES: CSCC(C(=O)O)N
Molecular Formula: C4H9NO2S
Molecular Weight: 135.19 g/mol

Methylcysteine

CAS No.: 19651-44-6

Cat. No.: VC20751173

Molecular Formula: C4H9NO2S

Molecular Weight: 135.19 g/mol

* For research use only. Not for human or veterinary use.

Methylcysteine - 19651-44-6

Specification

Description S-methylcysteine is a cysteine derivative that is L-cysteine in which the hydrogen attached to the sulfur is replaced by a methyl group. It has a role as a human urinary metabolite and a plant metabolite. It is a tautomer of a S-methylcysteine zwitterion.
S-Methyl-L-cysteine is a natural product found in Brassica oleracea, Allium sativum, and other organisms with data available.
CAS No. 19651-44-6
Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
IUPAC Name (2R)-2-amino-3-methylsulfanylpropanoic acid
Standard InChI InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Standard InChI Key IDIDJDIHTAOVLG-VKHMYHEASA-N
Isomeric SMILES CSC[C@@H](C(=O)O)N
SMILES CSCC(C(=O)O)N
Canonical SMILES CSCC(C(=O)O)N

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